Piperidin-2-ylmethyl3-methylpiperidine-1-carboxylate
Description
Piperidin-2-ylmethyl 3-methylpiperidine-1-carboxylate is a bicyclic piperidine derivative characterized by a 3-methylpiperidine core esterified with a piperidin-2-ylmethyl group. The compound’s dual piperidine moieties may enhance its capacity for hydrogen bonding and conformational flexibility, distinguishing it from simpler piperidine derivatives.
Properties
Molecular Formula |
C13H24N2O2 |
|---|---|
Molecular Weight |
240.34 g/mol |
IUPAC Name |
piperidin-2-ylmethyl 3-methylpiperidine-1-carboxylate |
InChI |
InChI=1S/C13H24N2O2/c1-11-5-4-8-15(9-11)13(16)17-10-12-6-2-3-7-14-12/h11-12,14H,2-10H2,1H3 |
InChI Key |
LXTDAXNZJDWCHV-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCN(C1)C(=O)OCC2CCCCN2 |
Origin of Product |
United States |
Preparation Methods
Esterification via Carboxylic Acid Activation
Route :
- Activation of 3-methylpiperidine-1-carboxylic acid using thionyl chloride (SOCl₂) or oxalyl chloride to form the corresponding acid chloride.
- Reaction with piperidin-2-ylmethanol in the presence of a base (e.g., pyridine or triethylamine) to form the ester.
Reaction Scheme :
$$
\text{3-Methylpiperidine-1-carboxylic acid} + \text{SOCl}_2 \rightarrow \text{3-Methylpiperidine-1-carbonyl chloride}
$$
$$
\text{3-Methylpiperidine-1-carbonyl chloride} + \text{Piperidin-2-ylmethanol} \rightarrow \text{Target ester} + \text{HCl}
$$
Coupling Reagent-Mediated Synthesis
Route :
Employ coupling agents like EDC/HOBt or DCC/DMAP to facilitate ester bond formation between 3-methylpiperidine-1-carboxylic acid and piperidin-2-ylmethanol.
- Avoids handling hazardous acid chlorides.
- High yields reported for sterically hindered esters in piperidine systems.
- Dissolve 3-methylpiperidine-1-carboxylic acid (1 eq) and piperidin-2-ylmethanol (1.2 eq) in anhydrous DCM.
- Add EDC (1.5 eq) and HOBt (1.5 eq), followed by stirring at room temperature for 12–24 hours.
- Purify via column chromatography (silica gel, EtOAc/hexane).
Protection/Deprotection Strategy
Scenario : If either the carboxylic acid or alcohol group requires protection during synthesis.
Steps :
- Protect the piperidin-2-ylmethanol’s amine group with a tert-butoxycarbonyl (Boc) group.
- Perform esterification as in Section 2.1 or 2.2.
- Deprotect the Boc group using TFA/DCM.
Analytical and Physical Data
| Property | Value | Source |
|---|---|---|
| CAS Number | 1526154-88-0 (free base) | |
| Molecular Formula | C₁₃H₂₄N₂O₂ | |
| Molecular Weight | 240.34 g/mol | |
| SMILES | O=C(N1CC(C)CCC1)OCC2NCCCC2 | |
| Storage | Room temperature, dry |
Challenges and Optimization Considerations
- Steric Hindrance : The 3-methyl group on the piperidine ring may slow down reaction kinetics. Elevated temperatures (40–60°C) could improve rates.
- Purification : Silica gel chromatography with EtOAc/hexane (1:3) is effective for isolating the ester.
- Scale-Up : Coupling reagent methods are preferred for large-scale synthesis due to safety concerns with SOCl₂.
Alternative Derivatives and Modifications
- Hydrochloride Salt Formation : Treat the free base with HCl in diethyl ether to yield the hydrochloride salt (CAS 1803588-90-0).
- Functional Group Interconversion : Reduce the ester to alcohol or oxidize the piperidine ring for further derivatization.
Chemical Reactions Analysis
Types of Reactions
Piperidin-2-ylmethyl 3-methylpiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the piperidine ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Halogenated compounds and strong bases like sodium hydride (NaH) are used for substitution reactions.
Major Products
The major products formed from these reactions include N-oxides, alcohols, and various substituted piperidine derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Piperidin-2-ylmethyl 3-methylpiperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Piperidin-2-ylmethyl 3-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Driven Functional Differences
tert-Butyl 3-(Methoxy(methyl)carbamoyl)piperidine-1-carboxylate (Compound 7)
- Structure : Features a tert-butoxycarbonyl (Boc) protecting group and a methoxy(methyl)carbamoyl substituent at position 3.
- Key Differences: The Boc group enhances steric bulk and stability during synthesis compared to the target compound’s piperidin-2-ylmethyl ester, which lacks a protective group .
- Synthesis : Synthesized via coupling of piperidine-3-carboxylic acid with methoxy(methyl)amine, highlighting a divergent synthetic pathway from the target compound’s esterification route .
tert-Butyl 3-(Piperidin-3-yl)pyrrolidine-1-carboxylate
- Structure : Combines a piperidine ring with a pyrrolidine moiety, both protected by Boc groups.
- Key Differences :
tert-Butyl 4-(Hydroxy(pyridin-2-yl)methyl)piperidine-1-carboxylate
- Structure : Includes a hydroxypyridin-2-ylmethyl substituent.
- Key Differences: The pyridine ring enables π-π stacking and hydrogen bonding via its aromatic nitrogen, absent in the target compound’s aliphatic piperidine substituent .
3.4-Methylenedioxyphenyl-1-piperidinecarboxylate
- Structure : Contains a methylenedioxyphenyl aromatic ring.
- Key Differences :
Biological Activity
Piperidin-2-ylmethyl-3-methylpiperidine-1-carboxylate is a compound of interest due to its diverse biological activities, particularly in the context of kinase inhibition and potential therapeutic applications. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.
1. Chemical Structure and Properties
Piperidin-2-ylmethyl-3-methylpiperidine-1-carboxylate features a piperidine core, which is a common scaffold in medicinal chemistry known for its ability to interact with various biological targets. The structural attributes of this compound allow it to modulate biological pathways effectively.
2.1 Kinase Inhibition
One of the primary areas of research surrounding this compound is its role as a kinase inhibitor. Studies have shown that derivatives of piperidine, including Piperidin-2-ylmethyl-3-methylpiperidine-1-carboxylate, exhibit significant inhibitory activity against several kinases, particularly c-Met kinase.
- c-Met Kinase Inhibition :
- A study demonstrated that compounds bearing a 3-carboxypiperidin-2-one scaffold exhibited potent c-Met kinase inhibition with IC50 values ranging from 8.6 nM to 64.0 nM, depending on structural modifications .
- The introduction of alkyl groups at specific positions enhanced inhibitory effects significantly, suggesting a structure-activity relationship (SAR) that can be exploited for drug design.
2.2 Anti-tumor Activity
The anti-tumor potential of piperidine derivatives has been explored in various cancer models. For instance, compounds similar to Piperidin-2-ylmethyl-3-methylpiperidine-1-carboxylate have shown efficacy in inhibiting cell proliferation in cancer cell lines driven by c-Met signaling pathways.
2.3 NLRP3 Inflammasome Inhibition
Recent studies have identified piperidine derivatives as potential inhibitors of the NLRP3 inflammasome, which plays a critical role in inflammatory diseases. Compounds designed with piperidine scaffolds demonstrated the ability to inhibit IL-1β release in LPS/ATP-stimulated human macrophages .
Table 1: Summary of Biological Activities
The mechanism through which Piperidin-2-ylmethyl-3-methylpiperidine-1-carboxylate exerts its biological effects primarily involves binding interactions with key residues in target proteins, leading to altered signaling pathways. For instance, molecular modeling studies have revealed hydrogen bonding and hydrophobic interactions between the compound and residues within the ATP-binding pocket of kinases .
5.
Piperidin-2-ylmethyl-3-methylpiperidine-1-carboxylate represents a promising scaffold for the development of novel therapeutics targeting various kinases and inflammatory pathways. Its ability to modulate key biological processes underscores its potential utility in treating diseases such as cancer and inflammatory disorders.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing Piperidin-2-ylmethyl3-methylpiperidine-1-carboxylate in a laboratory setting?
- Methodological Answer : Synthesis typically involves multi-step reactions starting from commercially available piperidine derivatives. Key steps include:
- Precursor selection : Use substituted piperidine precursors (e.g., 3-methylpiperidine) and esterification reagents like acid chlorides or anhydrides .
- Reaction optimization : Control temperature (e.g., 60–80°C for esterification) and solvent polarity (e.g., DMF or THF) to favor cyclization and minimize side reactions .
- Purification : Employ column chromatography or recrystallization to isolate the product, monitoring purity via HPLC or TLC .
Q. How can the molecular structure of this compound be accurately characterized?
- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:
- X-ray crystallography : Employ SHELX software (SHELXL for refinement) to resolve bond lengths and angles, particularly for confirming stereochemistry .
- Spectroscopy : Pair -NMR and -NMR to assign proton and carbon environments, complemented by high-resolution mass spectrometry (HRMS) for molecular weight validation .
Q. What solubility and reactivity profiles should researchers anticipate when working with this compound?
- Methodological Answer :
- Solubility : The ester group enhances solubility in polar aprotic solvents (e.g., DMSO, acetone) but reduces water solubility. Pre-screen solvents for reaction compatibility .
- Reactivity : The piperidine ring undergoes nucleophilic substitution, while the ester group is prone to hydrolysis under acidic/basic conditions. Protect reactive sites during functionalization .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve the yield of this compound synthesis?
- Methodological Answer :
- Catalyst screening : Test palladium or nickel catalysts for cross-coupling steps, as used in analogous piperidine-carboxylate syntheses .
- DoE (Design of Experiments) : Vary temperature, solvent, and stoichiometry to identify optimal conditions. For example, higher yields (>75%) are reported with THF at 70°C .
- In-line monitoring : Use FTIR or Raman spectroscopy to track reaction progress and minimize byproducts .
Q. What strategies are effective in resolving contradictions between spectroscopic data (e.g., NMR, MS) during structural elucidation?
- Methodological Answer :
- Data reconciliation : Compare experimental NMR shifts with computational predictions (e.g., DFT calculations) to validate assignments .
- Isotopic labeling : Use -labeled analogs to clarify ambiguous peaks in complex piperidine ring systems .
- Multi-technique validation : Cross-verify MS fragmentation patterns with IR functional group analysis to resolve ambiguities .
Q. What computational methods are suitable for predicting the stability and reactivity of this compound in different environments?
- Methodological Answer :
- MD simulations : Model solvation effects in aqueous vs. organic solvents to predict hydrolysis rates of the ester group .
- DFT studies : Calculate transition states for nucleophilic attacks on the piperidine ring to identify reactive hotspots .
- QSPR models : Correlate substituent effects (e.g., methyl groups) with thermal stability using regression analysis .
Safety and Handling
Q. What safety protocols are recommended for handling this compound?
- Methodological Answer :
- Storage : Keep in tightly sealed containers under inert gas (N) at 2–8°C to prevent ester hydrolysis or oxidation .
- PPE : Use nitrile gloves, lab coats, and P95 respirators during synthesis, as piperidine derivatives may exhibit acute toxicity (Category 4, GHS) .
- Waste disposal : Neutralize acidic/basic residues before incineration to avoid hazardous decomposition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
